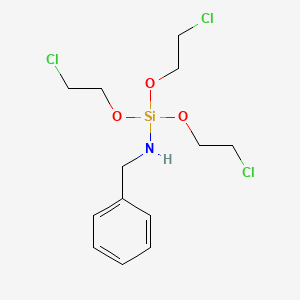
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a benzyl group attached to a silicon atom, which is further bonded to three 2-chloroethoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine typically involves the reaction of benzylamine with trichlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and pressure to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethoxy groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction Reactions: The silicon-nitrogen bond can be reduced to form silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, thiols, and amines. The reactions are typically carried out in polar solvents such as ethanol or methanol at room temperature.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used, and the reactions are conducted under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, and the reactions are performed in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Oxidation Reactions: The major products are benzaldehyde or benzoic acid.
Reduction Reactions: The major products are silane derivatives.
科学研究应用
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules and in the study of silicon-based biochemistry.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用机制
The mechanism of action of N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine involves its interaction with various molecular targets. The benzyl group can interact with aromatic residues in proteins, while the 2-chloroethoxy groups can form hydrogen bonds with polar residues. The silicon atom can coordinate with metal ions, influencing the activity of metalloenzymes. These interactions can modulate the activity of biological pathways and lead to specific biological effects.
相似化合物的比较
Similar Compounds
N-Benzyl-1,1,1-tris(2-chloroethoxy)silanamine: Characterized by the presence of a benzyl group and three 2-chloroethoxy groups attached to a silicon atom.
Tris(1-benzyl-1,2,3-triazol-4-yl)methane: Contains a benzyl group and three triazole rings attached to a central carbon atom.
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: Feature a benzyl group and a triazole ring attached to various functional groups.
Uniqueness
This compound is unique due to its combination of a silicon atom with a benzyl group and three 2-chloroethoxy groups. This structure imparts specific chemical reactivity and potential for diverse applications that are not observed in other similar compounds.
属性
CAS 编号 |
91837-64-8 |
|---|---|
分子式 |
C13H20Cl3NO3Si |
分子量 |
372.7 g/mol |
IUPAC 名称 |
1-phenyl-N-[tris(2-chloroethoxy)silyl]methanamine |
InChI |
InChI=1S/C13H20Cl3NO3Si/c14-6-9-18-21(19-10-7-15,20-11-8-16)17-12-13-4-2-1-3-5-13/h1-5,17H,6-12H2 |
InChI 键 |
HTNMXYYFIPTRJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN[Si](OCCCl)(OCCCl)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


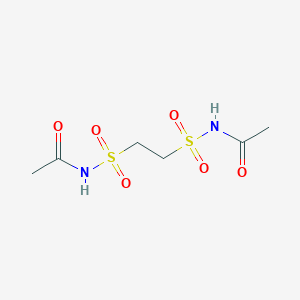
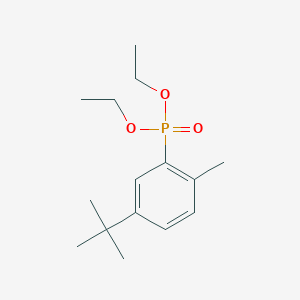
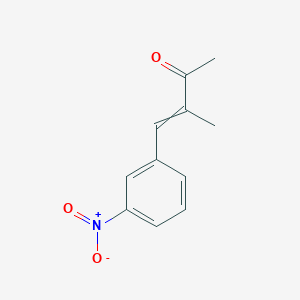
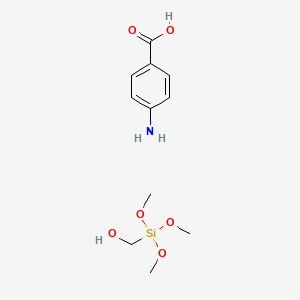
![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
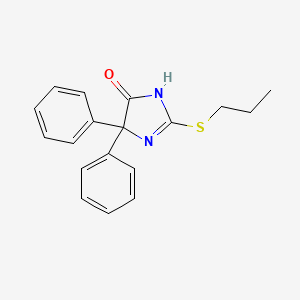
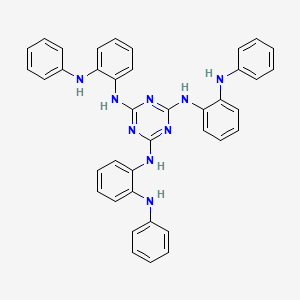
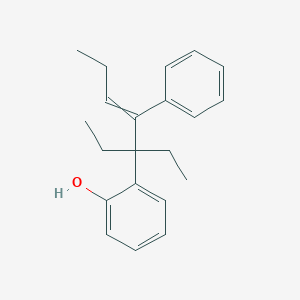
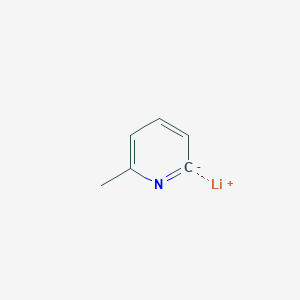
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)
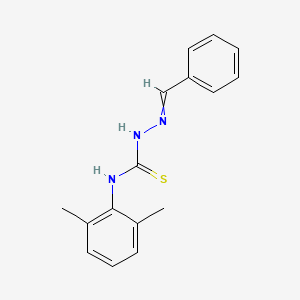
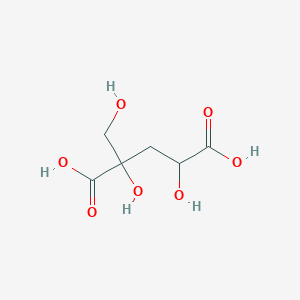
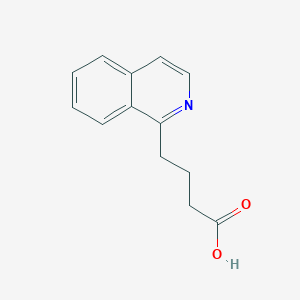
![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
